5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite
CAS No.:
Cat. No.: VC16622144
Molecular Formula: C50H57N6O9P
Molecular Weight: 917.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H57N6O9P |
|---|---|
| Molecular Weight | 917.0 g/mol |
| IUPAC Name | N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1 |
| Standard InChI Key | HWEIPTASDBKOJW-VQSZLKLHSA-N |
| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Introduction
Chemical Structure and Molecular Properties
Core Molecular Architecture
The compound features a 2'-deoxyuridine scaffold modified at three critical positions:
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5'-O-Dimethoxytrityl (DMT) Group: This protecting group ensures regioselective coupling during solid-phase oligonucleotide synthesis while providing UV visibility for reaction monitoring .
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5-Ethynyl Substitution: The ethynyl moiety at the 5-position of uracil introduces a reactive alkyne handle, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream functionalization .
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3'-CE Phosphoramidite: The 2-cyanoethyl (CE) protected phosphoramidite group facilitates controlled chain elongation through standard phosphoramidite chemistry .
Table 1: Key Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 917.0 g/mol | |
| CAS Registry Number | 188411-06-5 | |
| Purity Specifications | ≥95% (HPLC) | |
| Storage Conditions | -20°C, anhydrous acetonitrile |
The stereochemical configuration at the 2', 3', and 5' positions follows natural β-D-deoxyribose geometry, ensuring compatibility with enzymatic systems .
Stability and Reactivity Profile
Despite its utility, the compound exhibits limited stability in solution phase, with recommended use within 1-2 days when diluted in anhydrous acetonitrile . The DMT group provides partial protection against nucleophilic attack, but prolonged exposure to moisture or acidic conditions accelerates degradation through phosphoramidite hydrolysis .
Synthetic Applications in Oligonucleotide Production
Solid-Phase Synthesis Protocol
The reagent integrates into automated oligonucleotide synthesis through standardized coupling cycles:
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Detritylation: 3% trichloroacetic acid (TCA) in dichloromethane removes the 5'-DMT group, exposing the 5'-hydroxyl for subsequent coupling .
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Activation: 0.25M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile activates the phosphoramidite for nucleophilic attack .
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Coupling: The activated species reacts with the growing oligonucleotide chain (3'→5' direction) over 30-60 seconds, achieving >99% coupling efficiency under optimized conditions .
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Capping: Acetic anhydride and 1-methylimidazole cap unreacted 5'-OH groups to prevent deletion sequences .
Critical Parameter: Coupling yields remain sensitive to the reagent's molarity, with 0.1M solutions in anhydrous acetonitrile providing optimal results .
Ethynyl Group Incorporation Efficiency
Comparative studies with unmodified thymidine phosphoramidites reveal:
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Thermal Stability: Ethynyl-modified duplexes exhibit increases of 2-4°C per modification due to enhanced base stacking .
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Coupling Kinetics: The bulky ethynyl moiety slightly reduces coupling rates (k = 0.8 min) compared to thymidine (k = 1.2 min), necessitating extended reaction times .
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Synthetic Scale: Large-scale syntheses (>1 μmol) require 1.5-2 equivalents of phosphoramidite to maintain stepwise yields above 98% .
Post-Synthetic Modification via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group enables precise functionalization through CuAAC under mild conditions:
Optimized Reaction Conditions :
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1mM sodium ascorbate
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100μM CuSO·5HO
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25°C, 1-2 hour reaction time
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Yields: 85-92% conjugation efficiency
Table 2: Common Functional Groups Introduced via CuAAC
| Azide Reagent | Application | Reference |
|---|---|---|
| 3-Azido-7-hydroxycoumarin | Fluorescent DNA labeling | |
| Biotin-PEG3-azide | Affinity purification handles | |
| DBCO-PEG4-azide | Strain-promoted conjugation |
Impact on Oligonucleotide Performance
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Therapeutic Aptamers: Ethynyl-modified aptamers targeting thrombin show 3-fold improved binding affinity (nM) compared to unmodified counterparts .
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siRNA Delivery: Conjugation with cholesterol via CuAAC enhances cellular uptake 5-fold in HeLa cells .
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Diagnostic Probes: Fluorophore-conjugated probes achieve single-molecule detection limits in FISH applications .
Quality Control and Analytical Characterization
HPLC Analysis Protocols
Reverse-phase HPLC methods for purity assessment:
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Column: XBridge OST C18, 2.5μm, 4.6×50mm
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Mobile Phase: 0.1M TEAA (pH 7.0)/acetonitrile gradient
Critical Impurities:
Mass Spectrometry Validation
MALDI-TOF analysis confirms successful incorporation:
Emerging Therapeutic Applications
Anticancer Oligonucleotides
In glioblastoma models, ethynyl-modified antisense oligonucleotides demonstrate:
Gene Editing Systems
CRISPR guide RNAs modified with ethynyl-dU show:
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